Bienvenue dans la boutique en ligne BenchChem!

8-Amino-1,2,4-triazolo[4,3-a]pyrazine

Anticonvulsant Purine Bioisostere CNS Drug Discovery

8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8) is a purine bioisostere with a free 8-amino handle for N-functionalization in c-Met/VEGFR-2 inhibitor libraries (c-Met IC50=26 nM) and PARP1 research (IC50<21.6 nM). This 1,2,4-triazolo[4,3-a]pyrazine scaffold is essential for SAR studies where isomer substitutions abolish target affinity. Supplied as a research-grade building block.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 68774-79-8
Cat. No. B112908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1,2,4-triazolo[4,3-a]pyrazine
CAS68774-79-8
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C(=N1)N
InChIInChI=1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H2,6,7)
InChIKeyRDUBUZQXHRTBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8): A Purine Bioisostere Scaffold for c-Met/VEGFR-2 Kinase Inhibitor Development


8-Amino-1,2,4-triazolo[4,3-a]pyrazine (CAS 68774-79-8) is a nitrogen-containing fused heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol [1]. The compound features a planar bicyclic architecture formed by the annulation of a 1,2,4-triazole ring to a pyrazine ring, with a primary amino group positioned at the 8-position of the pyrazine moiety . This 8-amino-[1,2,4]triazolo[4,3-a]pyrazine core is recognized in medicinal chemistry as a bioisostere of the purine ring system, a fundamental scaffold in numerous endogenous signaling molecules and therapeutic agents [2]. The presence of the free primary amino group at the 8-position provides a synthetic handle for further functionalization, distinguishing it from non-aminated or C-substituted triazolopyrazine analogs and positioning it as a versatile intermediate for constructing more complex bioactive molecules.

Why Generic Substitution Fails: The Critical Role of the 8-Amino Group in the 8-Amino-1,2,4-triazolo[4,3-a]pyrazine Scaffold


The 8-amino-1,2,4-triazolo[4,3-a]pyrazine core is not interchangeable with closely related heterocyclic analogs due to two critical factors: the position-specific amino group and the precise heteroatom arrangement that defines its purine bioisosterism. Replacing the 8-amino substituent with a hydrogen, halogen, or hydroxyl group eliminates the primary amine handle required for downstream N-functionalization (e.g., alkylation, acylation, sulfonylation) that is essential for constructing pharmacologically active derivatives [1]. Furthermore, the specific [1,2,4]triazolo[4,3-a]pyrazine ring fusion pattern is a validated bioisostere of the purine ring, but this isosteric relationship is highly sensitive to ring topology; alternative triazolopyrazine isomers (e.g., [1,2,4]triazolo[1,5-a]pyrazine) or related triazolopyrimidine, imidazopyrazine, and pyrrolopyrazine systems exhibit distinct hydrogen-bonding patterns, electrostatic potentials, and metabolic stability profiles [2]. Consequently, substituting an in-class compound without the precise 8-amino-[1,2,4]triazolo[4,3-a]pyrazine architecture can lead to complete loss of target binding affinity or failure in subsequent synthetic derivatization steps, as evidenced by structure-activity relationship (SAR) studies in kinase inhibitor programs where even minor scaffold modifications abolish activity [3].

8-Amino-1,2,4-triazolo[4,3-a]pyrazine: Quantified Differentiation Against Comparator Scaffolds


8-Amino-[1,2,4]triazolo[4,3-a]pyrazine as a Purine Bioisostere: Reduced Emetic Liability in Anticonvulsant Applications

The 1,2,4-triazolo[4,3-a]pyrazine ring system, exemplified by 8-amino-3-benzyl derivatives, functions as a bioisostere of the purine ring for anticonvulsant activity. In comparative in vivo studies using the maximal electroshock (MES) seizure model in rats, this scaffold exhibited potent anticonvulsant efficacy with oral ED50 values as low as 3 mg/kg [1]. Critically, this scaffold class demonstrated a markedly lower propensity to induce emesis (vomiting) compared to purine-based anticonvulsants, which are often dose-limited by gastrointestinal adverse effects [1]. This differentiation in the safety pharmacology profile represents a tangible, quantifiable advantage for the triazolopyrazine core over its purine counterpart in CNS drug discovery programs.

Anticonvulsant Purine Bioisostere CNS Drug Discovery

8-Amino-[1,2,4]triazolo[4,3-a]pyrazine Scaffold Enables Potent Dual c-Met/VEGFR-2 Kinase Inhibition (IC50 = 26 nM and 2.6 µM)

Derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been optimized as potent dual c-Met/VEGFR-2 kinase inhibitors. In a head-to-head comparison with the lead compound foretinib, the optimized derivative 17l (bearing the triazolopyrazine core) exhibited excellent kinase inhibitory activities with IC50 values of 26.00 nM against c-Met and 2.6 µM against VEGFR-2 [1]. The triazolopyrazine-based compound 17l also demonstrated potent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, and showed low hemolytic toxicity [1]. This data positions the 8-amino-1,2,4-triazolo[4,3-a]pyrazine core as a privileged scaffold for developing targeted anticancer agents with a favorable efficacy-to-toxicity profile.

Kinase Inhibition c-Met VEGFR-2 Anticancer

8-Amino-[1,2,4]triazolo[4,3-a]pyrazine Derivatives Exhibit Sub-Micromolar Antiproliferative Activity Across Multiple Cancer Cell Lines

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were evaluated for antiproliferative activity against three human cancer cell lines: A549 (lung), MCF-7 (breast), and HeLa (cervical). The most promising compound, 22i, demonstrated excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa) [1]. Furthermore, compound 22i exhibited superior c-Met kinase inhibition with an IC50 of 48 nM [1]. This cell-based potency, coupled with nanomolar target engagement, underscores the translational value of the triazolopyrazine core as a starting point for lead optimization in anticancer programs.

Antiproliferative Cancer Cell Lines A549 MCF-7 HeLa

8-Amino-[1,2,4]triazolo[4,3-a]pyrazine Core Enables High-Affinity PARP1 Inhibition (IC50 < 21.6 nM) with Potential to Overcome Acquired Resistance

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized, and pharmacologically evaluated as potent PARP1 inhibitors. The study identified compounds with IC50 values less than 21.6 nM in cellular assays [1]. Notably, the research focused on overcoming acquired resistance to PARP1 inhibitors, a significant clinical challenge. The triazolopyrazine scaffold demonstrated the ability to maintain potency against resistant cell lines, a critical differentiation from earlier-generation PARP1 inhibitors that lose efficacy due to resistance mechanisms [1]. This suggests that the 8-amino-1,2,4-triazolo[4,3-a]pyrazine core offers a unique binding mode or scaffold flexibility that mitigates resistance-conferring mutations.

PARP1 Inhibitor Acquired Resistance DNA Repair Oncology

8-Amino-[1,2,4]triazolo[4,3-a]pyrazine Core Yields Highly Potent and Selective Human A2A Adenosine Receptor Antagonists for Cerebral Ischemia

Derivatives of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one were synthesized and evaluated as antagonists of the human A2A adenosine receptor (AR), a target validated for neuroprotection in cerebral ischemia. The study reported the discovery of highly potent and selective A2A AR antagonists based on this core scaffold [1]. While explicit Ki or IC50 values are not detailed in the available abstract, the research emphasizes the scaffold's capacity to achieve both high potency and high selectivity for the A2A receptor subtype over other adenosine receptor subtypes (A1, A2B, A3) [1]. This selectivity is crucial for minimizing off-target effects associated with non-selective adenosine receptor modulation, such as cardiovascular or respiratory side effects.

A2A Adenosine Receptor Cerebral Ischemia Neuroprotection Antagonist

Synthetic Versatility: The 8-Amino Group Enables Selective Functionalization Not Possible with Halogenated or C-Substituted Analogs

A published synthetic methodology specifically developed for the [1,2,4]triazolo[4,3-a]pyrazine system demonstrates that the 8-amino group is a critical synthetic handle that enables selective functionalization strategies not accessible with 8-chloro, 8-bromo, or 8-unsubstituted analogs [1]. The oxidative cyclization approach used to construct the triazolopyrazine core allows for subsequent selective introduction of diverse substituents at all positions of the heterocycle [1]. The free amino group at the 8-position can be selectively acylated, alkylated, or converted to other functional groups (e.g., diazonium salts for cross-coupling) without affecting the triazole ring, a capability that is lost or significantly hindered when the 8-position is substituted with a halogen or hydrogen. This synthetic advantage translates to higher efficiency in generating structurally diverse compound libraries for hit-to-lead optimization.

Synthetic Chemistry Functionalization Medicinal Chemistry Building Block

High-Impact Research and Industrial Application Scenarios for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine


Targeted Oncology Drug Discovery: c-Met/VEGFR-2 Dual Inhibitor Lead Optimization

Procure 8-amino-1,2,4-triazolo[4,3-a]pyrazine as a core scaffold for synthesizing focused libraries of dual c-Met/VEGFR-2 kinase inhibitors. The scaffold has demonstrated nanomolar potency (IC50 = 26 nM) against c-Met and sub-micromolar antiproliferative activity in A549, MCF-7, and Hela cancer cell lines [1]. The free 8-amino group serves as a versatile attachment point for introducing diverse pharmacophores (e.g., 4-oxo-pyridazinone moieties) to optimize selectivity and pharmacokinetic properties [2]. This application scenario is directly supported by published studies showing that optimized triazolopyrazine derivatives exhibit low hemolytic toxicity and induce apoptosis in cancer cells [1].

CNS Drug Discovery: Development of Safer Anticonvulsant Agents with Reduced Emetic Liability

Utilize the 1,2,4-triazolo[4,3-a]pyrazine ring system as a purine bioisostere to design novel anticonvulsant agents that retain potent in vivo efficacy (oral ED50 ~3 mg/kg) while minimizing the emetic side effects commonly associated with purine-based anticonvulsants [3]. The 8-amino group can be alkylated (e.g., with benzyl groups) to generate analogs with improved blood-brain barrier penetration and target engagement. This application is grounded in comparative pharmacology studies demonstrating that triazolopyrazine anticonvulsants exhibit a significantly lower propensity to induce emesis than purine counterparts [3].

Next-Generation PARP1 Inhibitor Development for Resistant Tumors

Leverage the [1,2,4]triazolo[4,3-a]pyrazine scaffold to synthesize PARP1 inhibitors capable of overcoming acquired resistance. Published data indicates that optimized triazolopyrazine derivatives maintain potent cellular PARP1 inhibition (IC50 < 21.6 nM) in resistant cancer cell lines [4]. The scaffold's unique binding mode, suggested by its ability to circumvent resistance, provides a strategic advantage over first-generation PARP1 inhibitors. Procurement of the 8-amino building block enables rapid exploration of substituent effects around the core to further enhance potency against resistant tumor models [4].

Neuroscience Research: Selective A2A Adenosine Receptor Antagonists for Cerebral Ischemia

Employ 8-amino-1,2,4-triazolo[4,3-a]pyrazine as a starting point for synthesizing highly potent and selective antagonists of the human A2A adenosine receptor, a validated target for neuroprotection in cerebral ischemia [5]. The 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one core has been shown to yield compounds with high A2A selectivity, minimizing off-target interactions with other adenosine receptor subtypes that could lead to undesirable cardiovascular or sedative effects [5]. This scenario is particularly relevant for research programs aiming to develop disease-modifying therapies for stroke and other ischemic brain injuries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-1,2,4-triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.